molecular formula C20H15ClN2O4S2 B2885020 4-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine CAS No. 627835-04-5

4-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine

Cat. No.: B2885020
CAS No.: 627835-04-5
M. Wt: 446.92
InChI Key: MVZXFYFMVCVAKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic compound that features a combination of sulfonyl, methoxyphenyl, thiophenyl, and oxazolyl groups

Scientific Research Applications

4-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its complex structure and functional groups.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials, such as polymers and coatings.

    Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on how it interacts with biological targets in the body. Unfortunately, without more specific information, it’s difficult to speculate on the possible mechanisms of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. As with any chemical, appropriate safety precautions should be taken when handling this compound to minimize risk .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, investigating its potential uses as a drug or other product, and studying its safety and environmental impact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multiple steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Group: This step often involves the use of thiophene derivatives and coupling reactions.

    Methoxyphenyl Group Addition: This step can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and oxazole rings.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

    Oxidation: Products may include sulfoxides and sulfones.

    Reduction: Products may include thiols and sulfides.

    Substitution: Products vary depending on the substituents introduced.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)sulfonyl-N-(4-methylphenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine
  • 4-(4-bromophenyl)sulfonyl-N-(4-methoxyphenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine

Uniqueness

4-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is unique due to the presence of both methoxy and chlorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4S2/c1-26-15-8-6-14(7-9-15)22-19-20(23-18(27-19)17-3-2-12-28-17)29(24,25)16-10-4-13(21)5-11-16/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZXFYFMVCVAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.